5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that contains a piperidine ring attached to a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of piperidine with a suitable thiadiazole precursor.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the thiadiazole ring.
Reduction: Reduction reactions can also occur, particularly at the nitrogen atoms within the thiadiazole ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has shown potential as a bioactive molecule with applications in the development of pharmaceuticals. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved can include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparison with Similar Compounds
5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazole: Similar in structure but lacks the amine group.
1,3,4-Thiadiazol-2-amine: Contains the thiadiazole ring but without the piperidine moiety.
Piperidine-1-carboxamide: Contains the piperidine ring but with a different functional group.
Uniqueness: 5-(Piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine is unique due to the combination of the piperidine and thiadiazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-(piperidin-1-ylmethyl)-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S/c9-8-11-10-7(13-8)6-12-4-2-1-3-5-12/h1-6H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGSWZZCXJJABQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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